molecular formula C19H22N4O4S B2993680 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-acetamidophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide CAS No. 2310199-49-4

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-acetamidophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2993680
CAS No.: 2310199-49-4
M. Wt: 402.47
InChI Key: OVJRJQLCJUFHSS-UHFFFAOYSA-N
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Description

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-acetamidophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolane ring, an acetamidophenyl group, and a cyclopenta[c]pyrazole core, making it an interesting subject for research in chemistry, biology, and medicine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: The compound may have potential as a biochemical probe to study specific biological pathways or as a tool to investigate enzyme mechanisms.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-acetamidophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, including the formation of the thiolane ring, the acetamidophenyl group, and the cyclopenta[c]pyrazole core. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch processing, to optimize the reaction conditions and minimize costs. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-acetamidophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamidophenyl group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the acetamidophenyl group may produce amines.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-acetamidophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid
  • 2-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfanyl]benzoic acid
  • (1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride

Uniqueness

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-acetamidophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is unique due to its complex structure, which combines a thiolane ring, an acetamidophenyl group, and a cyclopenta[c]pyrazole core. This unique combination of functional groups and structural features makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-12(24)20-13-4-2-5-14(10-13)21-19(25)18-16-6-3-7-17(16)22-23(18)15-8-9-28(26,27)11-15/h2,4-5,10,15H,3,6-9,11H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJRJQLCJUFHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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